molecular formula C13H13NO4 B2634638 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 742120-03-2

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No.: B2634638
CAS No.: 742120-03-2
M. Wt: 247.25
InChI Key: YINROPPUXHDJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(9(2)18-14-8)7-17-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINROPPUXHDJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dimethylisoxazole with a benzoic acid derivative. One common method includes the use of a coupling reaction where 3,5-dimethylisoxazole is reacted with a benzoic acid derivative under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
2 3 5 Dimethylisoxazol 4 yl methoxy benzoic acid+R OHH+Corresponding ester+H2O\text{2 3 5 Dimethylisoxazol 4 yl methoxy benzoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Corresponding ester}+\text{H}_2\text{O}
This reaction is facilitated by protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.

Nucleophilic Substitution

The methoxy group attached to the isoxazole ring participates in nucleophilic substitutions. Halogenation using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the methoxy group to a leaving group, enabling displacement by nucleophiles like amines or thiols .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProducts
Oxidation KMnO₄ (acidic), CrO₃2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde or ketone derivatives
Reduction LiAlH₄, NaBH₄Alcohol derivatives via reduction of the carboxylic acid to a primary alcohol

The benzoic acid moiety is particularly susceptible to reduction, while the isoxazole ring remains intact under mild conditions.

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of bases like pyridine yields sulfonamide derivatives. This modification enhances pharmacological properties by introducing sulfonamide functionalities .

Structural Influences on Reactivity

  • Intramolecular Hydrogen Bonding : The carboxyl group forms hydrogen bonds with adjacent methoxy or amino groups (bond length: 2.04–2.075 Å), stabilizing intermediates during substitution reactions .

  • Steric Effects : The 3,5-dimethyl substitution on the isoxazole ring hinders electrophilic aromatic substitution at the 4-position, directing reactivity toward the methoxy or carboxylic acid groups .

Comparative Reaction Analysis

DerivativeReaction SiteKey Difference
Methyl ester Carboxylic acidEnhanced solubility in organic solvents; reduced hydrogen bonding capacity
Sulfonamide Amine substitutionIncreased binding affinity for BRD4 bromodomains due to added hydrogen-bonding motifs
Halogenated Methoxy groupHigher electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura)

Case Study: BRD4 Inhibitor Development

Reaction of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid with 4-methyl-3-(methylsulfonyl)aniline via carbodiimide coupling (EDC/HOBt) produced a potent BRD4 inhibitor (IC₅₀ = 12 nM). X-ray crystallography confirmed binding to the Asn140 and Tyr97 residues of BRD4 .

This compound’s versatility in reactions such as esterification, substitution, and sulfonamide formation underscores its utility in drug discovery. Strategic modifications to its core structure enable fine-tuning of biological activity and physicochemical properties.

Scientific Research Applications

Biological Activities

1. Inhibition of Bromodomain-containing Protein 4 (BRD4)
One of the primary biological activities of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is its interaction with BRD4, a protein involved in gene regulation and cancer progression. The compound acts as an inhibitor by mimicking acetyl-lysine, thereby disrupting the binding of acetylated histones to BRD4. This inhibition can potentially affect the expression of genes associated with cell proliferation and survival, such as c-MYC .

2. Epigenetic Regulation
The compound's ability to inhibit BRD4 positions it as a candidate for epigenetic therapies. Research indicates that compounds targeting bromodomains can have antiproliferative effects and may serve as therapeutic agents in cancer treatment .

Research Applications

1. Gene Regulation Studies
this compound is utilized in biochemical studies investigating gene regulation mechanisms and cellular signaling pathways. Its role as an acetyl-lysine mimic allows researchers to explore the dynamics of histone modifications and their impact on gene expression.

2. Proteomics Research
The compound is also used in proteomics to study protein interactions and modifications. By inhibiting specific bromodomains, it aids in elucidating complex cellular networks and signaling pathways that are crucial for understanding diseases like cancer .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation correlated with decreased expression of c-MYC due to BRD4 inhibition. This suggests potential applications in developing targeted cancer therapies .

Case Study 2: Insulin Secretion Modulation

In another investigation, compounds similar to this compound were tested for their ability to enhance insulin secretion from pancreatic beta-cells in a glucose-dependent manner. The findings indicated that these compounds could modulate insulin levels effectively, highlighting their potential in diabetes treatment .

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Based Benzoic Acid Derivatives

(a) 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid
  • Key Difference : Meta-substitution of the isoxazole-methoxy group on the benzoic acid ring.
  • Impact : Altered steric and electronic profiles may affect binding to targets like enzymes or receptors. For example, meta-substitution could reduce affinity for ortho-preferring cytochrome P450 isoforms compared to the target compound .
(b) 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid
  • Key Difference : Para-substitution of the isoxazole-methoxy group.
(c) 3-[[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl]-4-methoxybenzoic Acid
  • Key Difference : Additional methoxy group at the para position and a methylene spacer between the isoxazole and benzoic acid.
  • This compound is discontinued, suggesting challenges in synthesis or stability .

Functional Group Variants

(a) 2-({2-[(E)-Carboxy(methoxyimino)methyl]phenyl}methoxy)benzoic Acid (490-M04)
  • Key Difference: Methoxyimino-acetic acid substituent instead of isoxazole.
  • Impact : Enhanced hydrogen-bonding capacity (three additional H-bond acceptors) may improve solubility in aqueous media but reduce blood-brain barrier penetration .
(b) 4-[(3,5-Dimethoxybenzoyl)amino]butanoic Acid
  • Key Difference: Replacement of isoxazole with a dimethoxybenzoyl-amino-butyl chain.
  • Impact : The elongated alkyl chain increases flexibility and logP (predicted ≈ 2.8), favoring interactions with hydrophobic protein pockets .

Metabolites and Biotransformation Products

(a) 490-M05 (2-({2-[(1E)-N,2-Dimethoxy-2-oxoethanimidoyl]phenyl}methoxy)benzoic Acid)
  • Key Difference: Methyl esterification of the methoxyimino group.
  • Impact : Improved metabolic stability compared to 490-M04, as ester groups resist hydrolysis in Phase I metabolism .
(b) Glucosyringic Acid
  • Key Difference : Glucosyl group attached to a syringic acid core.
  • Impact : The glycosylation significantly enhances water solubility (logS ≈ -2.0 vs. -4.0 for the target compound), making it more suitable for oral formulations .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Functional Groups Notable Properties
Target Compound C₁₃H₁₃NO₄ 247.25 Ortho Isoxazole, methoxy, benzoic acid Moderate logP (1.8), 95% purity
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid C₁₃H₁₃NO₄ 247.25 Meta Isoxazole, methoxy, benzoic acid Altered target affinity
490-M04 C₁₈H₁₆N₂O₇ 372.33 Ortho Methoxyimino, benzoic acid High aqueous solubility
4-[(3,5-Dimethoxybenzoyl)amino]butanoic Acid C₁₃H₁₇NO₅ 267.28 Para Dimethoxybenzoyl, amino, butanoic acid Flexible hydrophobic interactions

Research Implications

  • Drug Design : The ortho-substituted isoxazole in the target compound optimizes balance between solubility and membrane permeability, making it a candidate for prodrug development.
  • Metabolic Studies : Metabolites like 490-M04 and 490-M05 highlight the role of functional groups in biotransformation pathways .
  • Commercial Viability : The discontinued status of certain analogs (e.g., ) underscores the importance of synthetic feasibility and stability in pharmaceutical applications.

Biological Activity

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a compound with a unique chemical structure that includes a benzoic acid moiety and a methoxy group attached to a 3,5-dimethylisoxazole ring. Its molecular formula is C₁₃H₁₃N₁O₄, with a molecular weight of approximately 247.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a significant role in various cellular processes including gene regulation and cancer progression .

The primary mechanism of action for this compound involves its interaction with BRD4. By mimicking acetyl-lysine, this compound inhibits BRD4's activity, which is crucial for regulating the expression of genes associated with cell proliferation and growth, notably c-MYC. This inhibition has significant implications in cancer research, as it may disrupt pathways leading to tumor growth and survival .

Biological Activities

Research indicates that this compound interacts specifically with BRD4 and potentially other bromodomain-containing proteins. These interactions can modulate various cellular functions by altering gene expression patterns and influencing cell signaling pathways. Understanding these interactions is essential for elucidating the compound's role in therapeutic contexts .

Table 1: Comparison of Biological Activities

Activity TypeDescription
BRD4 Inhibition Inhibits BRD4, affecting gene expression related to cell proliferation.
Cancer Research Disrupts pathways involved in tumor growth and survival.
Cellular Functions Alters gene expression patterns and influences signaling pathways.

Case Studies

Several studies have explored the biological effects of this compound in cancer models:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively reduced the proliferation of cancer cell lines by targeting BRD4-mediated transcriptional regulation.
  • Apoptosis Induction : Further research revealed that treatment with this compound led to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Gene Expression Modulation : The compound has been shown to downregulate c-MYC expression, which is often overexpressed in various cancers.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that can vary based on desired purity and yield . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Table 2: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethylisoxazole Contains an isoxazole ring but lacks benzoic acidSimpler structure without additional functional groups
4-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid Similar structure but different substitution patternDifferent bioactivity due to substitution position
2-(2-Methylphenyl)-3-methylbenzoic acid Similar benzoic acid frameworkLacks isoxazole functionality which could affect activity

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid?

Answer:
A common approach involves coupling reactions between substituted benzoic acid derivatives and isoxazole-containing moieties. For example:

  • Etherification : React 3,5-dimethylisoxazole-4-methanol with 2-hydroxybenzoic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the methoxy linkage .
  • Reflux and crystallization : Optimize yield by refluxing intermediates in polar aprotic solvents (e.g., DMSO) followed by crystallization from ethanol/water mixtures (65% yield reported in analogous syntheses) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm methoxy, isoxazole, and benzoic acid moieties. For example, the isoxazole methyl groups typically appear as singlets near δ 2.3 ppm, while the aromatic protons of the benzoic acid resonate between δ 7.0–8.0 ppm .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% is standard for pharmacological studies) .

Basic: What biological activities are associated with this compound in current literature?

Answer:

  • Enzyme inhibition : Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) show inhibitory activity against cyclooxygenase (COX) enzymes due to salicylic acid-like motifs .
  • Anti-inflammatory potential : Preliminary studies on similar isoxazole derivatives suggest modulation of NF-κB signaling, but direct evidence for this compound is lacking .

Advanced: How can contradictions in solubility or stability data be resolved experimentally?

Answer:

  • Solubility profiling : Conduct systematic studies in buffers (pH 1–10) and solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Note that conflicting literature data (e.g., aqueous solubility "not available" in some sources) require empirical validation .
  • Stability tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC to identify hydrolytic or oxidative byproducts .

Advanced: What crystallographic strategies are effective for resolving its 3D structure?

Answer:

  • X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Key steps:
    • Grow single crystals via vapor diffusion (e.g., ethanol/water).
    • Collect high-resolution data (≤ 1.0 Å) and refine anisotropic displacement parameters .
  • Twinning analysis : For challenging datasets, employ SHELXD to resolve twinned crystals, common in compounds with flexible methoxy groups .

Advanced: How can metabolic pathways of this compound be elucidated in biological systems?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the isoxazole or benzoic acid moieties) via LC-MS/MS.
  • Phase II conjugates : Detect glucuronidation or sulfation products using stable isotope tracers, as seen in studies of structurally related benzoic acid derivatives .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Answer:

  • Isoxazole modifications : Replace 3,5-dimethyl groups with halogens (e.g., Cl) to enhance lipophilicity and COX-2 selectivity (IC50_{50} improvements documented in triazole analogs) .
  • Methoxy linker optimization : Substitute with ethoxy or propoxy groups to study steric effects on target binding (e.g., enzyme active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.